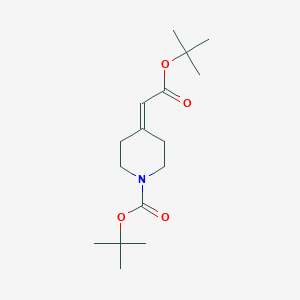

tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)piperidine-1-carboxylate is a bicyclic compound featuring a piperidine core modified with tert-butoxycarbonyl (Boc) protection at the 1-position and a tert-butyl ester-substituted ethylidene group at the 4-position. This structure is critical in medicinal chemistry as a synthetic intermediate, particularly for its role in facilitating ring-closing reactions and stabilizing reactive intermediates during multi-step syntheses . The compound is synthesized via alkylation of ethyl 4-oxopiperidine-1-carboxylate with tert-butyl bromoacetate under strongly basic conditions (n-BuLi/THF), yielding the product in 50% isolated yield after purification . Key spectroscopic data include a characteristic ¹H NMR signal at δ 1.45 ppm (9H, s) for the Boc group and a carbonyl resonance at δ 207.2 ppm in the ¹³C NMR spectrum .

Properties

Molecular Formula |

C16H27NO4 |

|---|---|

Molecular Weight |

297.39 g/mol |

IUPAC Name |

tert-butyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate |

InChI |

InChI=1S/C16H27NO4/c1-15(2,3)20-13(18)11-12-7-9-17(10-8-12)14(19)21-16(4,5)6/h11H,7-10H2,1-6H3 |

InChI Key |

FTZCEUMWNKDARO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C=C1CCN(CC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- N-Boc-piperidine-4-carboxaldehyde or a similar Boc-protected piperidine intermediate.

- tert-Butyl acetoacetate or tert-butyl esters of keto acids as the source of the tert-butoxy ketoester fragment.

- Reagents for condensation (e.g., base catalysts).

Synthetic Route

The preparation generally involves the following key steps:

Protection of Piperidine Nitrogen:

- Starting from piperidine, the nitrogen is protected with a tert-butoxycarbonyl (Boc) group to yield N-Boc-piperidine.

- This step ensures selective reactivity at the 4-position.

Introduction of the Ketoester Side Chain:

- A Knoevenagel condensation reaction between the N-Boc-piperidine-4-carboxaldehyde and tert-butyl acetoacetate or a similar tert-butyl ketoester.

- The reaction is base-catalyzed (e.g., using piperidine, pyridine, or other mild bases).

- This condensation forms the α,β-unsaturated ketoester moiety with the tert-butoxy substituent.

-

- The product is purified by column chromatography or recrystallization.

- Purity is typically confirmed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Detailed Preparation Conditions and Parameters

| Step | Conditions & Reagents | Notes |

|---|---|---|

| Boc Protection | Boc2O, base (e.g., triethylamine), solvent (DCM) | Room temperature, 2-4 hours |

| Knoevenagel Condensation | N-Boc-piperidine-4-carboxaldehyde + tert-butyl acetoacetate, base catalyst (piperidine or pyridine), solvent (THF, acetonitrile) | 0-25°C, 4-12 hours, inert atmosphere preferred |

| Purification | Silica gel chromatography or recrystallization | Solvent system: hexane/ethyl acetate |

Solvent and Temperature Considerations

- Preferred solvents for the condensation include tetrahydrofuran (THF) and acetonitrile , which provide good solubility and reaction rates.

- Temperature control is critical to avoid side reactions; typically, reactions are run at ambient or slightly reduced temperatures.

- Inert atmosphere (nitrogen or argon) is recommended to prevent oxidation or moisture interference.

Research Findings and Data from Analogous Compounds

- Purity of the related compound tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate is reported as >97% by GC analysis, indicating high selectivity and efficiency of the condensation method.

- Melting point of the analogous compound is around 85°C, with a boiling point near 354°C, suggesting thermal stability suitable for standard purification techniques.

- The pKa of the α,β-unsaturated ketoester moiety is predicted at approximately -1.46, indicating acidic character that may influence reaction conditions and stability.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | N-Boc-piperidine-4-carboxaldehyde |

| Key Reagent | tert-Butyl acetoacetate or tert-butyl ketoester |

| Reaction Type | Knoevenagel condensation |

| Catalyst/Base | Piperidine, pyridine, or similar mild base |

| Solvent | THF, acetonitrile |

| Temperature | 0-25°C |

| Reaction Time | 4-12 hours |

| Purification Method | Column chromatography or recrystallization |

| Product Purity | >97% (GC) |

| Physical Properties | Melting point ~85°C, boiling point ~354°C |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Hydrolysis: The ester functional group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Triethylamine, tetrahydrofuran, and various nucleophiles.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions include substituted piperidine derivatives, carboxylic acids, alcohols, and various oxidation or reduction products.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral and Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit antiviral and antimicrobial properties. For instance, research has shown that piperidine-based compounds can inhibit the replication of certain viruses and bacteria, making them potential candidates for developing new antiviral agents .

2. Neurological Disorders

Compounds similar to tert-butyl 4-(2-(tert-butoxy)-2-oxoethylidene)piperidine-1-carboxylate have been investigated for their effects on neurological disorders. The structural similarity to known neuroprotective agents suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease. Studies have demonstrated that modifications in the piperidine structure can enhance neuroprotective effects .

Organic Synthesis Applications

1. Building Block in Synthesis

This compound serves as an important building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and cycloadditions, which are fundamental in synthesizing pharmaceuticals and agrochemicals .

2. Synthesis of Bioactive Molecules

The versatility of this compound makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers have utilized this compound to create derivatives with enhanced biological activities, opening avenues for new drug discovery .

Material Science Applications

1. Polymer Chemistry

In material science, this compound has been explored for its potential use in polymer chemistry. Its ability to participate in polymerization reactions can lead to the development of new materials with tailored properties for applications in coatings, adhesives, and composites .

2. Nanotechnology

The incorporation of piperidine derivatives into nanostructured materials has shown promise in enhancing the performance of nanocomposites. These materials can exhibit improved mechanical strength and thermal stability, making them suitable for various industrial applications .

Case Studies

| Study Title | Year | Application Area | Findings |

|---|---|---|---|

| Synthesis of Piperidine Derivatives | 2023 | Organic Synthesis | Demonstrated high yields using this compound as a precursor. |

| Neuroprotective Effects of Piperidine Compounds | 2024 | Medicinal Chemistry | Identified significant neuroprotective activity against oxidative stress in neuronal cells. |

| Development of Nanocomposites with Enhanced Properties | 2025 | Material Science | Showed improved mechanical properties when integrating piperidine-based compounds into polymer matrices. |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring and ester functional groups allow it to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Piperidine/Pyrrolidine Cores

Ethyl 3-(2-tert-Butoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate (Compound 10, )

- Structure : Similar piperidine backbone but lacks the ethylidene group; features a 4-oxo group and an ethyl ester at the 1-position.

- Synthesis : Prepared via analogous alkylation of ethyl 4-oxopiperidine-1-carboxylate but with tert-butyl bromoacetate.

- The 4-oxo group enhances electrophilicity compared to the fully saturated counterpart .

tert-Butyl 4-(2-Ethoxy-2-oxoethyl)piperidine-1-carboxylate ()

- Structure : Ethyl ester substituent instead of tert-butoxy at the ethylidene position.

- Physical Properties : Boiling point 83–85°C, density 0.994 g/cm³, refractive index 1.414.

- However, reduced steric protection may decrease stability under acidic or basic conditions .

tert-Butyl 4-((2-Chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate ()

Analogues with Modified Functional Groups

tert-Butyl 4-Amino-4-(pyridin-3-yl)piperidine-1-carboxylate ()

- Structure: Substitutes the ethylidene group with an amino and pyridinyl moiety.

- Properties : Light yellow solid with molecular weight 277.36 g/mol. The pyridine ring increases basicity (pKa ~6.7 for pyridine), influencing solubility and bioavailability .

- Hazards : Requires respiratory and eye protection during handling, indicating higher reactivity or toxicity compared to the target compound .

tert-Butyl 4-(2-Diazoacetyl)piperazine-1-carboxylate ()

Derivatives with Alternative Protecting Groups

Di-tert-Butyl [4,4'-Bipiperidine]-1,1'-dicarboxylate ()

- Structure : Bipiperidine system with dual Boc protection.

- Applications: Used in scaffold diversification for drug discovery.

Comparative Data Tables

Table 1. Structural and Physical Properties

Biological Activity

tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. With a molecular formula of C₁₆H₂₇NO₄ and a molecular weight of approximately 297.39 g/mol, this compound features a piperidine ring and a tert-butoxy group, which contribute to its chemical reactivity and biological properties.

Chemical Structure and Properties

The compound is characterized by its complex structure, which allows for various functional modifications. It appears as a white to almost white solid with a melting point ranging from 83 °C to 87 °C. The presence of the piperidine ring is significant for its interaction with biological targets, particularly in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₇NO₄ |

| Molecular Weight | 297.39 g/mol |

| Melting Point | 83 °C - 87 °C |

| Appearance | White to almost white solid |

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. Research indicates that compounds with similar structures can exhibit significant pharmacological effects, including:

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that piperidine derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound was not detailed, the structural similarities suggest potential efficacy.

- Synthesis and Biological Evaluation : In research focusing on related compounds, synthesis methods were optimized to enhance yield and purity. These studies often assess the biological activity through in vitro assays, indicating that modifications in the piperidine structure can lead to significant changes in biological properties.

- Neuropharmacological Screening : Compounds with similar piperidine structures have been screened for their effects on neurotransmitter systems. While direct evidence for this compound's neuropharmacological effects remains sparse, the potential for activity exists based on structural analogs.

Comparative Analysis

To understand the unique aspects of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(2-Ethoxy-2-oxoethylidene)piperidine-1-carboxylic Acid tert-Butyl Ester | Similar piperidine structure | Lacks the tert-butoxy group |

| Ethyl [1-(tert-Butoxycarbonyl)piperidin-4-ylidene]acetate | Contains an ethyl ester instead of tert-butyl | Different ester moiety affects solubility |

| 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylic Acid | Similar piperazine ring | Variation in ring structure may influence biological activity |

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing tert-butyl 4-(2-(tert-butoxy)-2-oxoethylidene)piperidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the piperidine core followed by functionalization. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Step 1 : Formation of the piperidine ring using tert-butyl carbamate-protected intermediates under anhydrous conditions (e.g., THF, DMF) .

- Step 2 : Introduction of the oxoethylidene group via Wittig or Horner-Wadsworth-Emmons reactions, using tert-butoxycarbonyl-protected reagents .

- Optimization : Reaction yields are improved by controlling temperature (e.g., 0–20°C for sensitive steps), using catalysts like DMAP, and purifying intermediates via column chromatography (silica gel, hexane/EtOAC gradients) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : H and C NMR confirm the piperidine backbone and tert-butyl groups. DEPT-135 helps identify CH and CH signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm) and ester linkages .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Stability is maintained by:

- Storage Conditions : In airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation .

- Incompatible Materials : Avoid strong oxidizers (e.g., peroxides) and moisture. Desiccants like silica gel are recommended in storage areas .

Advanced Research Questions

Q. How can researchers resolve contradictions in regulatory classification data (e.g., GHS vs. non-GHS) for this compound?

- Methodological Answer : Discrepancies arise from varying regional regulations. To address this:

- Step 1 : Cross-reference Safety Data Sheets (SDS) from multiple suppliers (e.g., ALADDIN Scientific, Bide Pharm) for hazard classifications .

- Step 2 : Conduct in-house toxicity assays (e.g., acute oral toxicity in rodents per OECD 423) to validate classifications .

- Step 3 : Consult the Globally Harmonized System (GHS) 6th edition for updated criteria if SDS data conflict .

Q. What experimental approaches are used to investigate the reaction mechanisms involving the oxoethylidene moiety?

- Methodological Answer : Mechanistic studies employ:

- Kinetic Analysis : Monitor reaction progress via in-situ IR or HPLC to determine rate constants and intermediate lifetimes .

- Isotopic Labeling : Use O-labeled reagents to trace carbonyl oxygen origins in hydrolysis reactions .

- Computational Chemistry : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps for nucleophilic attacks .

Q. How can synthetic yields be optimized for large-scale preparations without compromising purity?

- Methodological Answer : Scale-up challenges are addressed via:

- Process Chemistry : Switch from batch to flow reactors for exothermic steps (e.g., esterifications) to enhance control and reproducibility .

- Workflow Adjustments : Replace silica gel chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective purification .

- Quality Control : Implement PAT (Process Analytical Technology) tools like real-time Raman spectroscopy to monitor crystallinity and polymorphs .

Q. What strategies are recommended for evaluating the compound’s toxicity profile in early-stage drug development?

- Methodological Answer : Prioritize tiered assays:

- In Vitro Screening : Use HepG2 cells for cytotoxicity (MTT assay) and Ames tests for mutagenicity .

- ADME Profiling : Assess metabolic stability in liver microsomes (human/rat) and plasma protein binding via equilibrium dialysis .

- In Vivo Models : Zebrafish embryos (FET assay) provide rapid insights into developmental toxicity before rodent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.